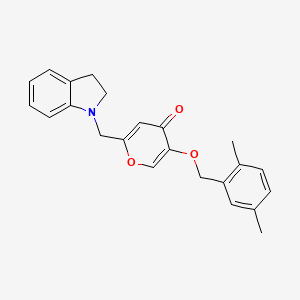
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H23NO3 and its molecular weight is 361.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyranone core, which is known for its diverse biological activities. The presence of the indoline and dimethylbenzyl moieties enhances its potential interactions with biological targets. Its molecular formula is C20H23N1O3, with a molecular weight of 325.41 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The pyranone structure is associated with antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Similar derivatives have shown efficacy against various bacterial and fungal pathogens.
- Anticancer Potential : Some studies suggest that pyranone derivatives may inhibit tumor growth through various mechanisms.
Antioxidant Activity
The antioxidant capacity of related compounds has been studied extensively. For instance, the introduction of hydroxyl groups in similar pyranone compounds has been shown to enhance their ability to scavenge free radicals. A study evaluated the antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one derivatives using methods like DPPH and ABTS assays. The results indicated that modifications to the hydroxyl groups significantly impacted the compounds' reducing abilities, suggesting that structural variations can lead to enhanced antioxidant activity .
Antimicrobial Activity
Research on related compounds has demonstrated significant antimicrobial properties. For example, a study on a structurally similar compound, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO), revealed potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong efficacy . The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Pathogen | MIC (μg/ml) | Zone of Inhibition (mm) |
|---|---|---|---|
| DMBPO | E. coli | 187 | 10.3 |
| DMBPO | Klebsiella pneumoniae | 220 | 10.3 |
| DMBPO | Staphylococcus aureus | >1000 | 4.4 |
| DMBPO | Aspergillus niger | 1 | 28 |
Case Studies
- Antioxidant Study : A study focused on the structure-function relationship of hydroxyl-substituted pyranones concluded that specific substitutions could enhance radical scavenging activity significantly .
- Antimicrobial Efficacy : In vitro tests conducted on DMBPO highlighted its effectiveness against common pathogens, supporting the hypothesis that structural modifications in pyranones can yield potent antimicrobial agents .
- Cancer Cell Line Testing : Research involving structurally similar compounds demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications for modified pyranones .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-16-7-8-17(2)19(11-16)14-27-23-15-26-20(12-22(23)25)13-24-10-9-18-5-3-4-6-21(18)24/h3-8,11-12,15H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRVTKJOSZFLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














